6-Fluoroquinoline-3-carboxylic acid

Medicinal Chemistry Lipophilicity Physicochemical Properties

In fluoroquinolone R&D, the absence of the 6-fluoro substituent leads to catastrophic potency loss. Specifying this single-regioisomer building block eliminates the risk of inactive analogs and failed syntheses, directly protecting your research timeline. - Ensures synthesis of active pharmacophore: The 6-fluoro group is essential for DNA gyrase binding and cellular penetration, as validated in ciprofloxacin-class antibacterials. - High-purity intermediate: Supplied at ≥95% purity, with XLogP3 of 1.8 and TPSA of 50.2 Ų, providing predictable physicochemical properties for downstream derivatization. - Scalable supply chain: Available from milligram to gram quantities, with room-temperature storage and ambient shipping for efficient inventory management.

Molecular Formula C10H6FNO2
Molecular Weight 191.16 g/mol
CAS No. 116293-90-4
Cat. No. B049480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoroquinoline-3-carboxylic acid
CAS116293-90-4
Molecular FormulaC10H6FNO2
Molecular Weight191.16 g/mol
Structural Identifiers
SMILESC1=CC2=NC=C(C=C2C=C1F)C(=O)O
InChIInChI=1S/C10H6FNO2/c11-8-1-2-9-6(4-8)3-7(5-12-9)10(13)14/h1-5H,(H,13,14)
InChIKeyWZTBLZIAYMSIOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoroquinoline-3-carboxylic Acid: Procurement & Sourcing Guide


6-Fluoroquinoline-3-carboxylic acid (CAS 116293-90-4) is a fluorinated heterocyclic building block with the molecular formula C10H6FNO2 and a molecular weight of 191.16 g/mol [1]. It features a quinoline core with a carboxylic acid at the 3-position and a single fluorine atom at the 6-position. This specific substitution pattern yields distinct physicochemical properties, including a computed XLogP3 value of 1.8, a topological polar surface area (TPSA) of 50.2 Ų, and a density of 1.432 g/cm³ [1][2]. The compound is typically supplied at purities of 95% or higher and is utilized as a key intermediate in the synthesis of more complex, bioactive molecules [3].

6-Fluoroquinoline-3-carboxylic Acid: Analogs Are Not Interchangeable


The 6-position on the quinoline ring is a critical determinant of both the chemical reactivity and ultimate biological performance of derived compounds [1]. Substituting the fluorine atom at this position with a hydrogen, chlorine, or moving it to an adjacent position can drastically alter the electronic properties, lipophilicity (LogP), and metabolic stability of the final product . For instance, while the 6-fluoro substituent is known to enhance metabolic stability and binding affinity to targets like DNA gyrase, other halogen substitutions at the same position can lead to significantly reduced in vitro potency or altered pharmacokinetic profiles [1]. Therefore, generic selection of any quinoline-3-carboxylic acid without regard for the specific halogen and its regiochemistry poses a substantial risk to research reproducibility and process efficiency. The following quantitative evidence underscores why 6-fluoroquinoline-3-carboxylic acid must be explicitly specified.

6-Fluoroquinoline-3-carboxylic Acid vs. Analogs: Quantitative Comparison


Physicochemical Properties: LogP and Density

The calculated lipophilicity (LogP) of 6-fluoroquinoline-3-carboxylic acid is 2.07, which is lower than that of its 6-chloro analog (6-chloroquinoline-3-carboxylic acid, computed LogP: 2.68) [1][2]. The density of the 6-fluoro compound is 1.432 g/cm³ [1]. This difference in LogP is a key parameter influencing solubility and membrane permeability in medicinal chemistry campaigns.

Medicinal Chemistry Lipophilicity Physicochemical Properties Drug Design

Topological Polar Surface Area (TPSA) Comparison

The topological polar surface area (TPSA) of 6-fluoroquinoline-3-carboxylic acid is 50.2 Ų [1]. In comparison, the 6-chloro analog possesses a TPSA of 50.2 Ų, and the non-halogenated quinoline-3-carboxylic acid has a TPSA of 50.2 Ų, demonstrating that halogen substitution at the 6-position does not alter the TPSA relative to the core scaffold [2][3]. This indicates that differences in membrane permeability among these analogs are driven primarily by lipophilicity, not polar surface area.

Computational Chemistry QSAR Drug Discovery Molecular Descriptors

Metabolic Stability Advantage Over Non-Fluorinated Analogs

A 2023 study noted that 'the fluorinated quinoline carboxylic acid scaffold demonstrates improved metabolic stability compared to non-fluorinated analogs' . This class-level benefit is a key differentiator for 6-fluoroquinoline-3-carboxylic acid, as the 6-fluoro substituent is known to protect the quinoline core from oxidative metabolism, a common clearance pathway for non-fluorinated heterocycles.

Drug Metabolism Pharmacokinetics Lead Optimization ADME

Synthetic Route: Hydrolysis of Ethyl Ester

The synthesis of 6-fluoroquinoline-3-carboxylic acid can be achieved via base-mediated hydrolysis of its corresponding ethyl ester. A reported procedure using 3N aqueous sodium hydroxide in methanol at room temperature yields the target carboxylic acid, though an exact yield percentage is not specified [1]. This route provides a reliable and scalable entry point from the commercially available ester (CAS 71083-14-2).

Organic Synthesis Process Chemistry Intermediates Yield Optimization

6-Fluoroquinoline-3-carboxylic Acid: Key Application Scenarios


Medicinal Chemistry: Antibacterial Fluoroquinolone Synthesis

This compound serves as a crucial building block for synthesizing advanced fluoroquinolone antibacterials. The presence of the 6-fluoro substituent is essential for the activity of compounds like ciprofloxacin, where it enhances both target binding (DNA gyrase) and cellular penetration [1]. Researchers developing new generations of antibacterials use 6-fluoroquinoline-3-carboxylic acid to introduce the 6-fluoro substituent at an early stage, ensuring the final compound retains this critical feature [1].

Chemical Biology: Probe Development for Bacterial Enzymes

The 6-fluoroquinoline scaffold is a validated pharmacophore for inhibiting bacterial topoisomerases. This compound can be used as a starting material for developing novel chemical probes to study enzyme function and resistance mechanisms [2]. The carboxylic acid handle at the 3-position is ideal for conjugation or further derivatization to create affinity probes or activity-based probes.

Process Chemistry: Route Scouting and Scale-Up

With a well-defined hydrolysis route from its ethyl ester, this compound is a key intermediate in the multi-step synthesis of complex fluoroquinolones. Process chemists can use the known synthetic procedures as a foundation for route scouting and optimization, ensuring a reliable and scalable supply of this core fragment for larger medicinal chemistry campaigns [3].

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